4-(3-Methoxyphenyl)-3-butenoic acid
Overview
Description
4-(3-Methoxyphenyl)-3-butenoic acid is an organic compound characterized by a methoxy group attached to a phenyl ring, which is further connected to a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-3-butenoic acid can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction, where 4-hydroxy-3-methoxybenzaldehyde is reacted with malonic acid in the presence of a base to form the corresponding butenoic acid derivative . This reaction typically requires a solvent such as ethanol and a catalyst like piperidine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, the Suzuki-Miyaura cross-coupling reaction can be employed, where a boronic acid derivative is coupled with an appropriate halide under palladium catalysis . This method allows for high yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-3-butenoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the butenoic acid moiety can be reduced to form a saturated butanoic acid derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-(3-Formylphenyl)-3-butenoic acid or 4-(3-Carboxyphenyl)-3-butenoic acid.
Reduction: 4-(3-Methoxyphenyl)butanoic acid.
Substitution: Various substituted phenylbutenoic acids depending on the nucleophile used.
Scientific Research Applications
4-(3-Methoxyphenyl)-3-butenoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-3-butenoic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid:
4-Methoxyphenylboronic acid: This compound has a similar methoxyphenyl group but is used primarily in boron chemistry and cross-coupling reactions.
Uniqueness
4-(3-Methoxyphenyl)-3-butenoic acid is unique due to its butenoic acid moiety, which imparts distinct chemical reactivity and potential biological activities. Its structural features allow for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
(E)-4-(3-methoxyphenyl)but-3-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-10-6-2-4-9(8-10)5-3-7-11(12)13/h2-6,8H,7H2,1H3,(H,12,13)/b5-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUXJQWVDLHLHO-HWKANZROSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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